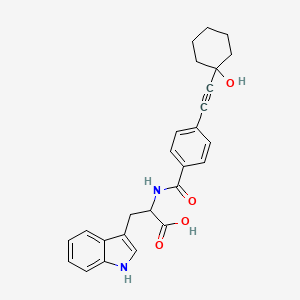
(4-((1-hydroxycyclohexyl)ethynyl)benzoyl)tryptophan
Overview
Description
(4-((1-hydroxycyclohexyl)ethynyl)benzoyl)tryptophan is a synthetic compound that combines the structural features of tryptophan and a hydroxycyclohexyl group. Tryptophan is an essential amino acid used in the biosynthesis of proteins and is a precursor to several important biomolecules, including serotonin and melatonin . The addition of the hydroxycyclohexyl group introduces unique chemical properties that can be exploited in various scientific and industrial applications.
Preparation Methods
The synthesis of (4-((1-hydroxycyclohexyl)ethynyl)benzoyl)tryptophan involves several steps, starting with the preparation of the hydroxycyclohexyl ethynyl benzoyl intermediate. This intermediate is then coupled with tryptophan under specific reaction conditions. The synthetic route typically involves:
Formation of the hydroxycyclohexyl ethynyl benzoyl intermediate: This step involves the reaction of cyclohexanol with ethynylbenzoyl chloride in the presence of a base such as triethylamine.
Coupling with tryptophan: The intermediate is then reacted with tryptophan in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesis equipment and purification techniques like chromatography.
Chemical Reactions Analysis
(4-((1-hydroxycyclohexyl)ethynyl)benzoyl)tryptophan can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-((1-hydroxycyclohexyl)ethynyl)benzoyl)tryptophan has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of protein-ligand interactions due to its tryptophan moiety.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4-((1-hydroxycyclohexyl)ethynyl)benzoyl)tryptophan involves its interaction with specific molecular targets. The tryptophan moiety allows it to interact with serotonin receptors, potentially modulating serotonin pathways. The hydroxycyclohexyl group may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar compounds include other tryptophan derivatives and hydroxycyclohexyl-containing molecules. Compared to these compounds, (4-((1-hydroxycyclohexyl)ethynyl)benzoyl)tryptophan offers unique properties due to the combination of both functional groups. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[4-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c29-24(19-10-8-18(9-11-19)12-15-26(32)13-4-1-5-14-26)28-23(25(30)31)16-20-17-27-22-7-3-2-6-21(20)22/h2-3,6-11,17,23,27,32H,1,4-5,13-14,16H2,(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZMUHLRDVZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-2-[(triphenylphosphoranylidene)amino]-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide](/img/structure/B4312468.png)
![5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol](/img/structure/B4312470.png)
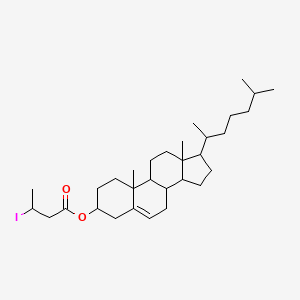
![N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide](/img/structure/B4312487.png)
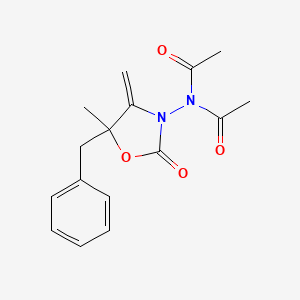
![N-[4-hydroxy-4,5-dimethyl-2-oxo-5-(2-phenylethyl)-1,3-oxazolidin-3-yl]acetamide](/img/structure/B4312516.png)
![2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-1-ETHANONE](/img/structure/B4312517.png)
![N-(3-hydroxypropyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B4312519.png)
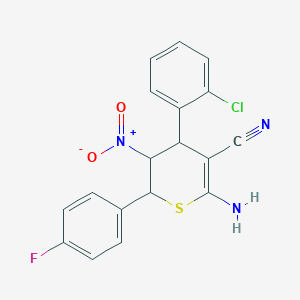
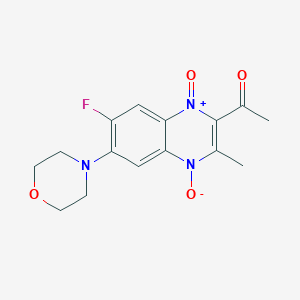
![2-benzyl-N,N'-bis[4-(trifluoromethoxy)phenyl]propanediamide](/img/structure/B4312561.png)
![2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4312567.png)
![2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B4312570.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-(trifluoromethyl)benzamide](/img/structure/B4312578.png)
